5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole 5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18048212
InChI: InChI=1S/C8H6BrNO2/c1-5-6(9)4-8(11-5)7-2-3-10-12-7/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole

CAS No.:

Cat. No.: VC18048212

Molecular Formula: C8H6BrNO2

Molecular Weight: 228.04 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-5-methylfuran-2-yl)-1,2-oxazole -

Specification

Molecular Formula C8H6BrNO2
Molecular Weight 228.04 g/mol
IUPAC Name 5-(4-bromo-5-methylfuran-2-yl)-1,2-oxazole
Standard InChI InChI=1S/C8H6BrNO2/c1-5-6(9)4-8(11-5)7-2-3-10-12-7/h2-4H,1H3
Standard InChI Key CZJDVNSEVJWYAS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(O1)C2=CC=NO2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered oxazole ring (C3H3NO\text{C}_3\text{H}_3\text{NO}) linked to a 4-bromo-5-methylfuran group (C5H5BrO\text{C}_5\text{H}_5\text{BrO}). The oxazole ring contains nitrogen and oxygen atoms at positions 1 and 3, respectively, while the furan moiety includes a bromine atom at position 4 and a methyl group at position 5 . This configuration enables diverse non-covalent interactions, such as hydrogen bonding and hydrophobic effects, which are critical for biological activity .

Physicochemical Characteristics

Key properties include:

PropertyValue
Molecular Weight228.04 g/mol
LogP (Partition Coefficient)3.8253 (predicted)
Hydrogen Bond Acceptors4
Polar Surface Area45.27 Ų
Solubility (LogSw)-4.182 (poor aqueous solubility)

The bromine atom enhances electrophilic reactivity, making the compound amenable to further functionalization .

Synthesis Methods

Cyclization of Precursors

The most common synthesis involves cyclization reactions using furan and oxazole precursors. Acidic catalysts, such as H2SO4\text{H}_2\text{SO}_4 or AlCl3\text{AlCl}_3, facilitate the formation of the oxazole ring under controlled temperatures (80–150°C) . For example, condensation of 4-bromo-5-methylfuran-2-carbaldehyde with acetamide derivatives yields the target compound with purities exceeding 90% .

Suzuki Cross-Coupling

Recent advances employ Suzuki-Miyaura cross-coupling to introduce aryl groups at the oxazole’s 5-position. This method uses palladium catalysts (e.g., PdCl2(DPPF)\text{PdCl}_2(\text{DPPF})) and arylboronic acids, achieving yields of 70–85% . The regioisomeric control of substituents is critical for optimizing bioactivity .

Green Chemistry Approaches

Microwave-assisted synthesis and ionic liquid solvents have reduced reaction times from hours to minutes while improving yields (up to 95%) . These methods align with sustainable chemistry principles by minimizing toxic byproducts .

Biological Activity

Antitumor Properties

The compound exhibits antiproliferative activity against cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50_{50} values in the nanomolar range . Its mechanism involves tubulin polymerization inhibition, similar to combretastatin A-4 analogues . Comparative studies show that bromine enhances cytotoxicity by 3–10-fold compared to non-halogenated derivatives .

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus and Escherichia coli reveal moderate antibacterial activity (MIC: 20–25 µg/mL) . The furan moiety’s electron-withdrawing properties disrupt bacterial membrane integrity, while the oxazole ring interferes with DNA gyrase .

Selectivity and Toxicity

Notably, the compound shows low cytotoxicity in normal human cells (e.g., peripheral blood lymphocytes) with IC50_{50} > 10 µM, suggesting a favorable therapeutic index .

Applications

Pharmaceutical Development

As a lead molecule, the compound serves as a scaffold for developing kinase inhibitors and microtubule-targeting agents . Derivatives with modified furan substituents are being explored for treating metastatic cancers .

Agrochemical Research

The brominated furan moiety confers pesticidal activity against Aphis gossypii (cotton aphid) at concentrations as low as 50 ppm . Its stability under UV exposure makes it suitable for field applications .

Future Research Directions

Structural Optimization

  • Substituent Engineering: Introducing electron-donating groups (e.g., methoxy) at the furan’s 4-position may enhance solubility and bioavailability .

  • Hybrid Molecules: Conjugation with fluoroquinolones or β-lactams could broaden antimicrobial spectra .

Pharmacokinetic Studies

Current gaps include ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. In vivo studies in murine models are needed to validate preclinical efficacy .

Green Synthesis Scaling

Large-scale production using continuous flow reactors and biocatalysts could reduce costs and environmental impact .

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